Cas no 75091-99-5 (4-(Trifluoromethyl)cyclohexanone)
4-(Trifluoromethyl)cyclohexanone Chemical and Physical Properties
Names and Identifiers
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- 4-(Trifluoromethyl)cyclohexanone
- 4-(Trifluoromethyl)cyclohexan-1-one
- 4-(Trifluoromethyl)c
- 4-TRIFLUOROMETHYLCYCLOHEXANONE
- Cyclohexanone, 4-(trifluoromethyl)-
- 4-(trifluoromethyl)-1-cyclohexanone
- PubChem16025
- 4-trifluoromethyl-cyclohexanone
- 4-trifluoromethyl cyclohexanone
- IPQDZFUZVJKAKZ-UHFFFAOYSA-N
- Cyclohexanone,4-(trifluoromethyl)-
- BCP07191
- STL556249
- BBL102447
- SBB056230
- RW3672
- 1-Oxo-4-(trifluoromethyl)cyclohexane
- AMY19091
- Z1187714793
- A838323
- FT-0616928
- A810588
- PS-6828
- MFCD00102145
- SB13836
- AKOS005256517
- CS-0044814
- A9585
- 4-(Trifluoromethyl)cyclohexanone, 97%
- SY006597
- DTXSID00380536
- 75091-99-5
- C7H9F3O
- J-513921
- EN300-76126
- SCHEMBL569231
- 4-(Trifluoromethyl)cyclohexanone, AldrichCPR
- DB-027899
-
- MDL: MFCD00102145
- Inchi: 1S/C7H9F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5H,1-4H2
- InChI Key: IPQDZFUZVJKAKZ-UHFFFAOYSA-N
- SMILES: FC(C1CCC(CC1)=O)(F)F
Computed Properties
- Exact Mass: 166.06100
- Monoisotopic Mass: 166.061
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 17.1
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: 。
- Density: 1.221 at 25 °C
- Boiling Point: 156.2℃ at 760 mmHg
- Flash Point: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
- Refractive Index: n20/D 1.400
- PSA: 17.07000
- LogP: 2.30800
- Solubility: 。
4-(Trifluoromethyl)cyclohexanone Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H400
- Warning Statement: P273
- Hazardous Material transportation number:UN 1993
- WGK Germany:3
- Hazard Category Code: 50
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:Ⅲ
- Storage Condition:Inert atmosphere,Room Temperature(BD91775)
- Safety Term:S24/25
- Risk Phrases:R10
4-(Trifluoromethyl)cyclohexanone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
4-(Trifluoromethyl)cyclohexanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM202166-1g |
4-(Trifluoromethyl)cyclohexanone |
75091-99-5 | 97% | 1g |
$107 | 2021-06-15 | |
| Chemenu | CM202166-5g |
4-(Trifluoromethyl)cyclohexanone |
75091-99-5 | 97% | 5g |
$309 | 2021-06-15 | |
| Chemenu | CM202166-10g |
4-(Trifluoromethyl)cyclohexanone |
75091-99-5 | 97% | 10g |
$589 | 2021-06-15 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 759287-1G |
4-(Trifluoromethyl)cyclohexanone |
75091-99-5 | 1g |
¥1382.58 | 2023-11-23 | ||
| TRC | T791230-1g |
4-(Trifluoromethyl)cyclohexanone |
75091-99-5 | 1g |
$ 135.00 | 2022-06-02 | ||
| TRC | T791230-10g |
4-(Trifluoromethyl)cyclohexanone |
75091-99-5 | 10g |
$ 1090.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005489-1g |
4-(Trifluoromethyl)cyclohexanone |
75091-99-5 | 97% | 1g |
876.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 005489-5g |
4-(Trifluoromethyl)cyclohexanone |
75091-99-5 | 97% | 5g |
3217.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HW580-5g |
4-(Trifluoromethyl)cyclohexanone |
75091-99-5 | 95% | 5g |
1623.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HW580-20g |
4-(Trifluoromethyl)cyclohexanone |
75091-99-5 | 95% | 20g |
4871.0CNY | 2021-07-10 |
4-(Trifluoromethyl)cyclohexanone Suppliers
4-(Trifluoromethyl)cyclohexanone Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
Additional information on 4-(Trifluoromethyl)cyclohexanone
Recent Advances in the Application of 4-(Trifluoromethyl)cyclohexanone (CAS: 75091-99-5) in Chemical Biology and Pharmaceutical Research
4-(Trifluoromethyl)cyclohexanone (CAS: 75091-99-5) has emerged as a critical intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. Recent studies highlight its versatility in medicinal chemistry, particularly in the development of novel therapeutics targeting metabolic disorders, neurodegenerative diseases, and infectious agents. This research brief consolidates the latest findings on the synthesis, applications, and mechanistic insights of this compound, providing a comprehensive overview for researchers in the field.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 4-(Trifluoromethyl)cyclohexanone derivatives as potent inhibitors of the enzyme fatty acid amide hydrolase (FAAH), which plays a key role in endocannabinoid signaling. The study utilized a structure-activity relationship (SAR) approach to optimize the compound's binding affinity, achieving a 15-fold increase in inhibitory activity compared to previous analogs. These findings open new avenues for treating pain and inflammation with reduced side effects.
In the realm of antimicrobial research, a team at the University of Cambridge reported the successful incorporation of 4-(Trifluoromethyl)cyclohexanone into novel quinolone antibiotics. The trifluoromethyl group's electron-withdrawing properties enhanced membrane permeability, resulting in compounds with improved activity against drug-resistant Staphylococcus aureus (MRSA) strains. This work, published in ACS Infectious Diseases, underscores the compound's potential in addressing the global antibiotic resistance crisis.
Recent synthetic methodology developments have significantly improved access to 4-(Trifluoromethyl)cyclohexanone. A 2024 Organic Letters publication detailed a catalytic asymmetric hydrogenation protocol using chiral iridium complexes, achieving enantiomeric excesses >95%. This breakthrough enables the efficient production of optically active intermediates for CNS-targeting pharmaceuticals, addressing a longstanding challenge in stereoselective synthesis of fluorinated cyclohexanones.
The compound's unique physicochemical properties - including its lipophilicity (LogP = 2.1) and metabolic stability - make it particularly valuable in CNS drug discovery. Pfizer's recent patent application (WO2023124567) describes 4-(Trifluoromethyl)cyclohexanone-derived dopamine D3 receptor antagonists showing exceptional blood-brain barrier penetration in preclinical models of Parkinson's disease, with brain-to-plasma ratios exceeding 5:1.
Emerging applications extend beyond small molecule therapeutics. Researchers at MIT have functionalized 4-(Trifluoromethyl)cyclohexanone for use in PROTAC (proteolysis targeting chimera) design, leveraging its rigidity and fluorine atoms to enhance protein degradation efficiency. Early results indicate promising degradation of previously "undruggable" oncology targets, with DC50 values in the low nanomolar range.
Despite these advances, challenges remain in large-scale production and regioselective functionalization of 4-(Trifluoromethyl)cyclohexanone. Current efforts focus on developing more sustainable fluorination methods and computational tools to predict reactivity patterns. The compound's growing importance is reflected in its inclusion in the latest edition of Strategic Applications of Fluorine in Medicinal Chemistry (Royal Society of Chemistry, 2024), which dedicates an entire chapter to its synthetic and pharmacological applications.
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